molecular formula C20H18N4O3 B11608412 ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11608412
M. Wt: 362.4 g/mol
InChI Key: IRXIFAFTNASBRT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]quinoxaline core. Key structural attributes include:

  • Position 1: A 4-methoxyphenyl substituent, introducing electron-donating properties.
  • Position 3: An ethyl ester moiety, influencing solubility and lipophilicity.

This compound’s structural versatility makes it a candidate for applications in materials science, medicinal chemistry, and corrosion inhibition. Below, we compare it with structurally related analogs to elucidate structure-property relationships.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-15-7-5-4-6-14(15)22-17)24(18(16)21)12-8-10-13(26-2)11-9-12/h4-11H,3,21H2,1-2H3

InChI Key

IRXIFAFTNASBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-nitroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the quinoxaline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, pyrroloquinoxalines, and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, inhibiting their function. It can also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts electronic and steric properties:

Compound Name Substituent at Position 1 Key Properties/Applications Molecular Weight (g/mol) References
Target Compound 4-Methoxyphenyl Enhanced electron density; potential corrosion inhibition ~382*
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonylphenyl Increased polarity; possible use in polymer chemistry 382.423
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Naphthyl Higher hydrophobicity; potential for π-π stacking interactions 382.423
Ethyl 2-amino-1-(3-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Electron-withdrawing effect; altered reactivity in electrophilic substitution ~434*
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Corrosion inhibition (91% efficiency in HCl); chemisorption via amine groups 315.34

Notes:

  • *Calculated based on analogous structures.

Ester Group Variations at Position 3

The ester moiety modulates solubility and molecular interactions:

Compound Name Ester Group Key Properties/Applications Molecular Weight (g/mol) References
Target Compound Ethyl Moderate lipophilicity; balanced solubility ~382*
Heptyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Heptyl High hydrophobicity; suited for lipid membranes 446.5
Butyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Butyl Intermediate lipophilicity; potential drug delivery applications ~424*

Notes:

  • Longer alkyl chains (e.g., heptyl) reduce aqueous solubility but enhance membrane permeability .
  • The ethyl ester in the target compound offers a compromise between solubility and metabolic stability.

Functional Group Modifications

Additional functional groups influence reactivity and application:

Compound Name Functional Group Key Properties/Applications References
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Schiff base linkage Chelation potential; metal coordination studies
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Cyclohexylmethyl Increased steric hindrance; altered binding kinetics
AHPQC Cyano group Corrosion inhibition via adsorption and surface passivation

Notes:

  • Schiff base derivatives (e.g., ) expand applications in catalysis or sensing .
  • The cyano group in AHPQC enhances adsorption via dipole interactions with metal surfaces .

Research Findings and Implications

Corrosion Inhibition

  • AHPQC achieves 91% inhibition efficiency for C38 steel in HCl via physisorption (ΔG°ads ≈ -14 kJ/mol) and chemisorption (XPS-confirmed Fe–N bonding) .
  • Target Compound : The 4-methoxyphenyl group may similarly adsorb on metal surfaces, though experimental validation is required.

Adsorption Behavior

  • Langmuir Isotherm: Observed for AHPQC, suggesting monolayer adsorption .
  • Electron-Donating Groups: Methoxy and amino substituents enhance adsorption by increasing electron density at aromatic rings .

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